

Propyl Phenylacetate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (C₁₁H₁₄O₂) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1] This colorless liquid is a key component in the fragrance and flavor industries, valued for its application in perfumes, cosmetics, and as a food additive.[1] Beyond its organoleptic properties, **propyl phenylacetate** serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of **propyl phenylacetate**, detailed experimental protocols for its synthesis and analysis, and comprehensive spectroscopic data for its characterization.

Chemical and Physical Properties

Propyl phenylacetate is characterized by its ester functional group, consisting of a propyl group attached to the carboxylate of phenylacetic acid. Its properties are well-documented, making it a reliable compound for various applications.

Table 1: General and Physical Properties of **Propyl Phenylacetate**



Property	Value	Reference
IUPAC Name	propyl 2-phenylacetate	[1]
Synonyms	Benzeneacetic acid, propyl ester; Propyl benzeneacetate	[1]
CAS Number	4606-15-9	[1]
Molecular Formula	C11H14O2	[1]
Molecular Weight	178.23 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Sweet, honey-like, fruity, apricot-rose	[1]
Boiling Point	240 °C at 753 mmHg	[1]
Density	1.005 g/cm³ at 25 °C	
Refractive Index	1.494 at 20 °C	_
Flash Point	>100 °C (>212 °F)	_
Solubility	Insoluble in water; soluble in oils; miscible with ethanol.[1]	
logP (o/w)	2.8 (Computed)	[1]

Synthesis of Propyl Phenylacetate

Propyl phenylacetate is commonly synthesized via the Fischer esterification of phenylacetic acid with propanol, using an acid catalyst. Alternatively, enzymatic synthesis offers a milder and more selective route.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **propyl phenylacetate**.

Materials:



- Phenylacetic acid
- n-Propanol
- Concentrated sulfuric acid (H₂SO₄)
- Toluene
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask, add phenylacetic acid (1.0 equivalent), n-propanol (3.0 equivalents, serving as both reactant and solvent), and toluene (to aid in azeotropic removal of water).
- Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 equivalents) to the mixture.
- Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the
 mixture to reflux using a heating mantle. The reaction progress can be monitored by

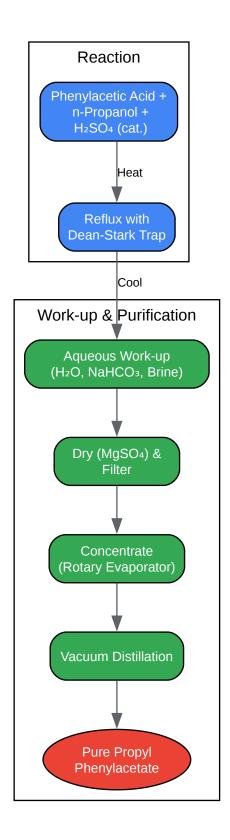


observing the collection of water in the Dean-Stark trap.

- Work-up: Once the theoretical amount of water has been collected (or the reaction has gone
 to completion as determined by TLC or GC analysis), allow the mixture to cool to room
 temperature.
- Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude propyl phenylacetate can be purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow Diagram





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Caption: Synthesis and Purification Workflow for **Propyl Phenylacetate**.



Spectroscopic Characterization

The structural elucidation of **propyl phenylacetate** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 2: ¹H NMR Spectroscopic Data for **Propyl Phenylacetate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3	m	5H	C ₆ H ₅ -
~4.0	t	2H	-O-CH ₂ -CH ₂ -CH ₃
~3.6	S	2H	C ₆ H ₅ -CH ₂ -COO-
~1.6	sextet	2H	-O-CH2-CH2-CH3
~0.9	t	3H	-O-CH₂-CH₂-CH₃

Table 3: 13C NMR Spectroscopic Data for **Propyl Phenylacetate**



Chemical Shift (δ, ppm)	Assignment
~171.5	C=O
~134.0	Quaternary C of Phenyl Ring
~129.0	CH of Phenyl Ring
~128.5	CH of Phenyl Ring
~127.0	CH of Phenyl Ring
~66.5	-O-CH ₂ -
~41.5	C ₆ H ₅ -CH ₂ -COO-
~22.0	-O-CH ₂ -CH ₂ -CH ₃
~10.5	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **propyl phenylacetate** is characterized by strong absorptions corresponding to the carbonyl group and C-O ester linkages.

Table 4: Key IR Absorptions for **Propyl Phenylacetate**

Intensity Assignment		
Medium	Aromatic C-H Stretch	
Strong	Aliphatic C-H Stretch	
Strong	C=O Ester Stretch	
Strong	C-O Ester Stretch	
Strong	C-O Ester Stretch	
Strong	Aromatic C-H Bend (monosubstituted)	
	Medium Strong Strong Strong Strong	



Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **propyl phenylacetate** results in a characteristic fragmentation pattern that can be used for its identification.

Table 5: Major Mass Fragments for **Propyl Phenylacetate**

m/z	Relative Intensity Proposed Fragment	
178	Low	[M] ⁺ (Molecular Ion)
91	High	[C7H7]+ (Tropylium ion, base peak)
43	Moderate	[C₃H₁]+ (Propyl cation)
65	Low	[C₅H₅] ⁺

Safety and Toxicology

Propyl phenylacetate is generally recognized as safe (GRAS) for its use as a flavoring agent in food.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] While a specific oral LD₅₀ for **propyl phenylacetate** is not readily available, data from analogous compounds suggest low acute toxicity.

Table 6: Acute Toxicity Data for Related Phenylacetate Esters

Compound	Route	Species	LD50 Value	Reference
Methyl Phenylacetate	Oral	Rat	2500 mg/kg	[2]
Phenyl Acetate	Dermal	Rabbit	8616 mg/kg	[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling **propyl phenylacetate**.



Applications

The primary application of **propyl phenylacetate** is in the flavor and fragrance industry. Its sweet, honey-like aroma makes it a desirable ingredient in:

- Perfumery: Used in floral and fruity fragrance compositions.
- Food and Beverages: Employed as a flavoring agent to impart honey, apricot, and other fruity notes.
- Cosmetics: Incorporated into various personal care products for its pleasant scent.

In the context of drug development and research, **propyl phenylacetate** can serve as a starting material or intermediate in the synthesis of more complex molecules. Its ester functionality allows for a variety of chemical transformations.

Conclusion

Propyl phenylacetate is a well-characterized aromatic ester with significant applications in the flavor and fragrance sectors. Its chemical properties, spectroscopic profile, and synthesis are well-established, providing a solid foundation for its use in both industrial and research settings. The low toxicity profile further enhances its utility and acceptance in consumer products. This guide provides the core technical information required by researchers and professionals working with this versatile compound.

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